molecular formula C11H14N2O B8465156 6a-Phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c]isoxazole

6a-Phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c]isoxazole

Cat. No.: B8465156
M. Wt: 190.24 g/mol
InChI Key: FHLSLUNFWOOLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6a-Phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c]isoxazole is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6a-phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c][1,2]oxazole

InChI

InChI=1S/C11H14N2O/c1-2-4-9(5-3-1)11-8-12-6-10(11)7-14-13-11/h1-5,10,12-13H,6-8H2

InChI Key

FHLSLUNFWOOLBD-UHFFFAOYSA-N

Canonical SMILES

C1C2CONC2(CN1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Allyl-6a-phenyl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole (3.89 g, 16.89 mmol) is dissolved in chloroform (168 mL) and the solution is degassed with dry nitrogen for 10 minutes. N,N-Dimethylbarbituric acid (13.19 g, 84.45 mmol) is added to the solution and the solution is degassed with nitrogen for another 5 min Tetrakis(triphenylphosphine) palladium (1.95 g, 1.69 mmol) is added and the reaction is stirred for 18 hours. 1 N Hydrochloric acid (50 mL) is added and the mixture is stirred for 20 minutes. The solution is extracted with aqueous hydrochloric acid (3×75 mL) and the combined HCl solution is washed with dichloromethane. The pH is adjusted to approximately 13 with 5 N sodium hydroxide solution. The mixture is extracted with dichloromethane (3×75 mL), dried over sodium sulfate, filtered, and concentrated to give the title compound (3.21 g, 92%). EI/MS (m/e): 191.3 (M+H).
Name
5-Allyl-6a-phenyl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-Dimethylbarbituric acid
Quantity
13.19 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1.95 g
Type
catalyst
Reaction Step Four
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.